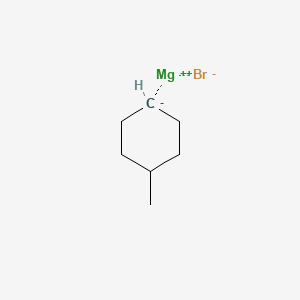

4-Methylcyclohexylmagnesium bromide

CAS No.:

Cat. No.: VC18885862

Molecular Formula: C7H13BrMg

Molecular Weight: 201.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13BrMg |

|---|---|

| Molecular Weight | 201.39 g/mol |

| IUPAC Name | magnesium;methylcyclohexane;bromide |

| Standard InChI | InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2,7H,3-6H2,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | WYNLCHWHJUOWBX-UHFFFAOYSA-M |

| Canonical SMILES | CC1CC[CH-]CC1.[Mg+2].[Br-] |

Introduction

Structural and Physicochemical Properties

4-Methylcyclohexylmagnesium bromide belongs to the class of Grignard reagents, characterized by a magnesium atom bonded to an organic group (4-methylcyclohexyl) and a halide (bromide). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 201.39 g/mol | |

| Density | 0.966 g/mL (in THF) | |

| Flash Point | -17°C | |

| Solubility | Soluble in THF, ethers |

The compound’s structure enables it to act as a strong nucleophile, attacking electrophilic centers in carbonyl compounds, epoxides, and halides . Its exact mass is 200.00 g/mol, and the LogP value (3.13) indicates moderate lipophilicity, influencing its reactivity in polar aprotic solvents .

Synthesis and Optimization

The synthesis of 4-methylcyclohexylmagnesium bromide follows the general Grignard reaction protocol:

Key steps include:

-

Preparation of Magnesium Surface: Activation of magnesium turnings by etching with iodine or mechanical grinding to remove oxide layers .

-

Reaction Conditions: Conducted under nitrogen or argon at temperatures between 20–40°C. The exothermic reaction requires controlled addition to prevent thermal runaway .

-

Yield Optimization: Yields range from 70–95%, depending on solvent purity and moisture content. Anhydrous THF is preferred for higher reactivity .

Recent advancements in bromide synthesis, such as solid-state bromine sources (e.g., ), have improved the efficiency of precursor preparation .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

4-Methylcyclohexylmagnesium bromide is widely used to construct C–C bonds. For example:

-

Addition to Carbonyl Groups: Reacts with ketones to form tertiary alcohols:

This reaction is fundamental in synthesizing steroids and terpenes .

-

Cross-Coupling Reactions: Catalyzed by transition metals (e.g., Fe, Mn), it participates in Kumada couplings to form biaryl structures:

Such reactions are exploited in pharmaceutical intermediates .

Functional Group Transformations

-

Alkylation of Esters: Converts esters to ketones via intermediate alkoxy magnesium species.

-

Reduction of Nitriles: Produces primary amines upon hydrolysis .

Structural Analogs and Comparative Reactivity

The methylcyclohexyl group in 4-methylcyclohexylmagnesium bromide provides steric bulk, reducing side reactions in crowded electrophilic environments compared to simpler Grignard reagents .

Recent Research and Innovations

Catalytic Applications

Manganese-catalyzed cross-coupling reactions using 4-methylcyclohexylmagnesium bromide have achieved yields >90% under mild conditions . For instance, the coupling of 4-chlorobenzonitrile with cyclohexylmagnesium chloride using as a catalyst produces 4-cyclohexylbenzonitrile efficiently .

Solid-State Bromide Sources

Innovative methods employing as a bromine precursor have streamlined the synthesis of bromide intermediates, reducing reliance on hazardous liquid bromine .

Mechanistic Insights

DFT studies reveal that the reaction proceeds via a single-electron transfer (SET) mechanism in iron-catalyzed systems, where the Grignard reagent acts as both a nucleophile and a reductant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume